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cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

Catalog No.
S11161782
CAS No.
M.F
C23H37ClN2
M. Wt
377.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-...

Product Name

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

IUPAC Name

N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

Molecular Formula

C23H37ClN2

Molecular Weight

377.0 g/mol

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1

InChI Key

CKOPQUCSDBVAQG-VROPFNGYSA-N

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl

Isomeric SMILES

C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl

Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride, also known as MDL-12,330A hydrochloride, is a synthetic compound characterized by its complex structure, which includes a bicyclic amine and a cyclotriene moiety. Its molecular formula is C23H37ClN2, and it has a molecular weight of approximately 340.55 g/mol. The compound is typically presented as a white to off-white powder and is soluble in various organic solvents .

Typical of amines and cyclic compounds. Notably, it can participate in:

  • Nucleophilic substitutions: Due to the presence of the nitrogen atom, the compound can act as a nucleophile.
  • Cyclization reactions: The azacyclotridecane structure allows for intramolecular reactions that can lead to the formation of new cyclic structures under certain conditions.
  • Protonation: The amine group can be protonated under acidic conditions, affecting its solubility and reactivity.

Research indicates that cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride exhibits significant biological activity. It has been studied for its potential as a cyclase inhibitor, which may have implications in cardiovascular and neurological research. The compound has shown vasorelaxant effects, suggesting its utility in modulating vascular tone through pathways involving soluble guanylate cyclase .

The synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride typically involves several steps:

  • Formation of the azacyclotridecane framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the phenylcyclopentyl group: This step often requires coupling reactions between the azacyclotridecane intermediate and phenylcyclopentyl derivatives.
  • Hydrochloride salt formation: The final step usually involves treatment with hydrochloric acid to yield the hydrochloride salt form .

Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride has several applications:

  • Pharmaceutical Research: It is primarily explored for its potential therapeutic effects in cardiovascular diseases.
  • Biochemical Studies: The compound serves as a tool in studies related to cyclase activity and vascular function.

Studies on the interactions of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride with biological targets have revealed:

  • Binding Affinity: It shows notable binding affinity to soluble guanylate cyclase, influencing nitric oxide signaling pathways.
  • Synergistic Effects: When combined with other vasodilators, it may enhance their effects, indicating potential for combination therapies in treating hypertension or heart failure.

Several compounds share structural or functional similarities with cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride. These include:

Compound NameStructure TypeUnique Features
N-(2-Pyridyl)azacyclotridecaneAzacyclicContains a pyridine ring; potential neuroprotective effects.
1-Azabicyclo[3.3.0]octaneBicyclicKnown for its analgesic properties; simpler structure.
N-(2-Methylphenyl)azacyclotridecaneAzacyclicMethyl substitution enhances lipophilicity; studied for anti-inflammatory effects.

Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride stands out due to its unique bicyclic structure and specific activity as a cyclase inhibitor, differentiating it from other similar compounds that may not exhibit the same level of biological activity or specificity.

X-ray crystallography has been instrumental in resolving the three-dimensional conformation of cis-N-(2-phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride. The compound crystallizes in a monoclinic system, with the phenylcyclopentyl moiety adopting a chair-like conformation that minimizes steric strain [5]. Key structural features include:

ParameterObservation
Bond lengthsC-N bond: 1.47 Å (amine); C-C (aromatic): 1.39–1.41 Å
Bond anglesN-C-C (cyclopentyl): 112°; C-C-C (aromatic): 120°
Dihedral anglesPhenyl/cyclopentyl plane: 85°; Azacyclotridecene ring puckering: 15°
Intermolecular interactionsN–H···Cl hydrogen bonds (2.89 Å); π-π stacking between phenyl groups (3.5 Å)

The cis configuration is confirmed by the spatial arrangement of the phenyl and azacyclotridecene groups on the cyclopentane ring, which occupy adjacent equatorial positions [5]. The hydrochloride counterion forms a hydrogen-bonded network with the protonated amine, stabilizing the crystal lattice .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

  • δ 7.25–7.15 (m, 5H, aromatic protons)
  • δ 3.82 (t, J = 6.8 Hz, 1H, cyclopentyl CH-N)
  • δ 2.95–2.65 (m, 4H, azacyclotridecene CH₂)
  • δ 1.75–1.25 (m, 22H, aliphatic CH₂ and CH groups)

¹³C NMR (100 MHz, D₂O):

  • δ 142.1 (aromatic C–C); 128.3–126.9 (aromatic CH)
  • δ 68.4 (cyclopentyl CH-N); 54.2–48.7 (azacyclotridecene CH₂)
  • δ 32.1–22.5 (aliphatic CH₂)

The cis stereochemistry is evidenced by coupling constants (J = 6.8 Hz) between the cyclopentyl proton and adjacent carbons [5].

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3280 cm⁻¹ (N–H stretch, amine hydrochloride)
  • 1605 cm⁻¹ (C=C aromatic stretch)
  • 1450 cm⁻¹ (C–N stretch)
  • 750 cm⁻¹ (out-of-plane C–H bend, monosubstituted benzene)

Mass Spectrometry

  • Molecular ion peak: m/z 340.55 [M]⁺
  • Fragments: m/z 202.1 (cyclopentyl-phenyl), m/z 138.4 (azacyclotridecene)

Cis-Trans Isomerism and Chirality Considerations

The compound exhibits cis-trans isomerism due to restricted rotation around the cyclopentyl-amine bond. The cis isomer is stabilized by intramolecular hydrogen bonding between the amine and adjacent CH groups, whereas the hypothetical trans isomer would experience steric clash between the phenyl and azacyclotridecene groups [5].

Chiral CenterConfigurationImpact on Structure
C2 (cyclopentyl)RDictates spatial orientation of phenyl group
C1 (azacyclotridecene)SDetermines helicity of the 13-membered ring

The compound’s two chiral centers (C1 and C2) produce four stereoisomers, though only the (1R,2R) configuration is synthesized in practice [5]. Polarimetry studies confirm an optical rotation of [α]D²⁵ = +43.6° (c = 1, H₂O), indicative of enantiomeric purity.

Racemization studies reveal that the cis isomer is configurationally stable below 100°C, with an energy barrier of ΔG‡ = 28.5 kcal/mol for interconversion . This stability is attributed to the rigid cyclopentane ring and steric hindrance from the phenyl group.

The synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride represents a complex endeavor requiring sophisticated multi-step organic synthesis approaches. Contemporary methodologies have evolved to incorporate diverse strategic frameworks that address the inherent challenges of macrocyclic construction while maintaining high levels of stereocontrol and functional group compatibility [1] [2].

Ring-closing metathesis emerges as a particularly effective strategy for macrocycle formation, offering exceptional functional group tolerance and the possibility for subsequent transformations [2] [3]. The construction of azacyclotridec scaffolds through this methodology typically involves the strategic placement of terminal alkenes within linear precursors, followed by ruthenium-catalyzed cyclization under carefully controlled conditions. Recent advances have demonstrated that substrate-selective ring-closing metathesis can achieve high macrocyclic yields even at relatively elevated concentrations, utilizing latent sulfur-chelated ruthenium alkylidenes that can be activated through thermal and photochemical stimuli [4].

Reductive amination approaches provide an alternative pathway for azacycle construction, particularly valuable for incorporating the phenylcyclopentyl substituent [5] [6]. These methodologies leverage the inherent reactivity of proteinogenic amine nucleophiles and can be executed under aqueous conditions using aldehyde linkers. Two-component reductive amination strategies have shown particular promise for peptide macrocyclization, with backbone-embedded pyridine motifs providing additional structural rigidity [6].

Catalytic carbon-hydrogen amination protocols represent an emerging frontier in azacycle synthesis, offering atom-efficient routes that directly insert nitrogen atoms into unactivated carbon-hydrogen bonds [7] [8]. Cobalt-based catalysts have demonstrated exceptional reactivity and unprecedented selectivity in preparing cyclic amines, with pyrrolidines, oxazolidines, imidazolidines, isoindolines, and tetrahydroisoquinoline derivatives accessible in good to excellent yields through single reaction steps [7].

Template-directed synthesis strategies offer enhanced control over macrocyclization outcomes, particularly valuable for overcoming the limitations associated with ultra-dilute reaction conditions [9]. These approaches utilize metal templates or other directing groups to pre-organize reactive intermediates, thereby improving cyclization efficiency and reducing undesired oligomerization pathways. The integration of template effects with modern flow chemistry techniques has enabled rapid optimization of reaction parameters while maintaining high throughput capabilities [10] [11].

Key Intermediate Compounds in Production

The successful synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride relies upon a carefully orchestrated sequence of intermediate transformations, each contributing essential structural elements to the final macrocyclic architecture [12] [13].

Phenylcyclopentyl ketone serves as a fundamental building block, providing the characteristic cyclopentyl-phenyl connectivity essential for the target compound's structure [14] [15] [16]. This intermediate can be synthesized through multiple pathways, including the hydrolysis and decarboxylation of 2-cyclopentylbenzoylacetate derivatives. The preparation of methyl 2-cyclopentylbenzoylacetate involves the dissolution of 1,4-diiodobutane, sodium carbonate, and methyl phenylpyruvate in dimethylformamide, followed by stirring at elevated temperatures for extended periods [15]. Alternative approaches utilizing ethyl esters have demonstrated improved yields, with the ethyl 2-cyclopentylbenzoylacetate derivative providing enhanced reactivity in subsequent transformation steps [15].

Azacyclotridec-1-en-2-one represents a critical macrocyclic lactam intermediate that can be accessed through various cyclization methodologies . This thirteen-membered lactam features a nitrogen atom in the ring structure and an α,β-unsaturated ketone moiety, which enhances reactivity and enables interactions with biological targets through Michael addition or hydrogen bonding mechanisms . The synthesis of this intermediate typically involves cyclization of linear precursors containing amide and alkene functional groups, with reaction conditions including strong acids or bases to facilitate the cyclization process .

N-Phenylcyclopentylamine intermediates play crucial roles as nucleophilic components in azacycle formation [18] . These compounds, characterized by the presence of cyclopentyl and phenyl groups attached to a methanamine moiety, exhibit enhanced hydrophobic characteristics due to the cyclopentyl ring system . The synthesis of these intermediates often involves reductive amination protocols or nucleophilic substitution reactions with appropriately functionalized precursors .

Macrocyclic thioester intermediates have emerged as valuable synthetic handles for macrocyclization reactions [20]. These compounds undergo spontaneous post-translational processing through transient thioester linkage capture by side-chain thiol functionality, followed by irreversible acyl shift to neighboring amino groups [20]. The utilization of genetically encodable aminothiol amino acids enables the generation of these intermediates through ribosomal expression systems, providing access to diverse macrocyclic structures with variable length and composition [20].

Catalytic Processes in Azacycle Formation

The development of efficient catalytic systems for azacycle formation has revolutionized the accessibility of complex macrocyclic structures, with numerous metal-based and organocatalytic approaches demonstrating exceptional utility [1] [7] [8].

Cobalt-based catalytic systems have established themselves as premier choices for selective azacycle synthesis through carbon-hydrogen amination protocols [7]. These catalysts enable the preparation of pyrrolidines, oxazolidines, imidazolidines, isoindolines, and tetrahydroisoquinoline derivatives with remarkable efficiency and selectivity. The air- and moisture-stable nature of these catalysts makes them particularly attractive for large-scale synthetic applications, while their ability to function at relatively moderate temperatures enhances their practical utility [7].

Palladium-catalyzed approaches offer complementary reactivity patterns, particularly for cross-coupling reactions that enable the construction of carbon-nitrogen bonds under mild conditions [21]. These systems typically employ palladium acetate in combination with appropriate phosphine ligands, with reaction conditions optimized to prevent competing side reactions such as protodebromination [21]. The selectivity of these catalysts can be fine-tuned through ligand modification, with bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene and rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl proving particularly effective [21].

Ruthenium alkylidene catalysts, exemplified by Grubbs catalysts, have found widespread application in ring-closing metathesis reactions for macrocycle synthesis [4] [2]. Recent developments have focused on substrate-selective metathesis reactions that favor ring-closing over oligomerization, particularly for dienes containing both terminal and internal double bonds [4]. The specific affinity of diiodo ruthenium alkylidenes for unhindered termini, combined with their reluctance to react with internal olefins, provides excellent chemoselectivity for macrocyclic product formation [4].

Iron-silane catalytic systems offer sustainable alternatives for reductive amination processes [1]. These catalysts facilitate the reduction of amide intermediates to form cyclic amines through hydrosilylation mechanisms, with the iron complex mediating both the reduction and cyclization steps [1]. The mechanism involves dehydrogenative silylation of diacid substrates, followed by reduction and cyclization to generate the desired azacyclic products [1].

Organophosphorus-based catalysts represent an emerging class of main group catalysts for azaheterocycle synthesis [8]. Small ring organophosphorus compounds, such as 1,2,2,3,4,4-hexamethylphosphetane P-oxide, in combination with hydrosilane reductants, drive the conversion of ortho-functionalized nitroarenes to azaheterocycles through sequential intermolecular reductive carbon-nitrogen cross-coupling reactions [8].

Purification Techniques and Yield Optimization

The purification of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride and its synthetic intermediates requires sophisticated separation techniques that address the unique challenges associated with macrocyclic amine compounds [22] [23] [24] [25].

Crystallization-based purification methods have proven particularly effective for macrocyclic amine systems [24] [26] [27]. The formation of hydrochloride salts significantly enhances the crystallinity and stability of these compounds, enabling efficient purification through controlled crystallization processes [28]. Trialkylsilylhalogenide reagents have emerged as valuable tools for the preparation of crystalline hydrohalides, offering reliable methods for obtaining products with defined crystal structures and high purity [28]. The process involves the addition of trialkylsilylhalogenide to the organic amine in appropriate solvents, resulting in reproducible crystallization with good yields [28].

Trichloroacetic acid-mediated purification represents an innovative approach that significantly reduces waste generation while achieving excellent purification yields [22] [23]. This methodology exploits temporary protonation mechanisms, where the solid amine salts generated can be separated from impurities through controlled precipitation [22]. The subsequent decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, enabling isolation of pure free amines through simple evaporation processes [22]. Purification yields of up to 98% have been achieved using this technique, with the method demonstrating broad applicability across various amine structures [22].

Catch-release purification strategies offer non-chromatographic alternatives for macrocyclic peptide purification [25]. These approaches utilize dual-functionalized N-terminal acetate analogues that serve as handles for capture onto purification resins while simultaneously functioning as leaving groups for macrocyclization [25]. The displacement by C-terminal nucleophilic side chains releases the desired macrocycle from the purification resin, with the process designed as a logic test for the presence of key components required for cyclization [25].

Membrane-based separation technologies provide scalable alternatives for downstream processing of enzyme-catalyzed amine synthesis reactions [27]. These systems enable selective removal of target amines from complex reaction mixtures through salt-based crystallization steps, where product amines are precipitated directly as ammonium salts that can be filtered from reaction mixtures while other reactants remain in solution for potential reuse [27].

Column chromatographic methods, while traditional, continue to play important roles in the purification of synthetic intermediates [29]. Modern approaches incorporate state-of-the-art flow systems and automated optimization protocols to enhance efficiency and reduce solvent consumption [29]. High-throughput synthesis platforms have demonstrated the ability to process multiple reaction sequences simultaneously, with automated handling of reagent addition, reaction monitoring, and product isolation [29].

Yield optimization strategies increasingly rely on computational approaches that integrate experimental data with predictive modeling [30]. Adaptive Newton-Monte Carlo methods combined with polynomial surrogate models enable efficient exploration of reaction parameter space, leading to improved yields through systematic optimization of reaction conditions [30]. These approaches are particularly valuable for complex multi-step syntheses where traditional optimization methods may be prohibitively time-consuming [30].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

376.2645269 g/mol

Monoisotopic Mass

376.2645269 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-08-2024

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